Technical Whitepaper: Methyl Anthracene-2-Carboxylate – Physicochemical Profiling, Synthetic Methodologies, and Advanced Bioelectronic Applications
Technical Whitepaper: Methyl Anthracene-2-Carboxylate – Physicochemical Profiling, Synthetic Methodologies, and Advanced Bioelectronic Applications
Executive Summary
Methyl anthracene-2-carboxylate (CAS: 25308-60-5) is a highly versatile polycyclic aromatic hydrocarbon (PAH) derivative. While historically recognized as an intermediate in the synthesis of complex dyes and agrochemicals, modern applications have repositioned this compound as a critical functional moiety in cutting-edge bioelectronics and molecular diagnostics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and its advanced integration into Glucose-Based Biofuel Cells (G-BFCs) and fluorescent boronic acid probes.
Physicochemical Profiling & Structural Causality
The utility of methyl anthracene-2-carboxylate is fundamentally dictated by its molecular architecture. The rigid, planar anthracene core provides a highly conjugated π -system, resulting in distinct UV-Vis absorption and fluorescence emission profiles[1]. The substitution of a methyl ester moiety at the 2-position breaks the symmetry of the anthracene ring, fine-tuning its electronic push-pull characteristics.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| IUPAC Name | methyl anthracene-2-carboxylate | [2] |
| CAS Number | 25308-60-5 | [3] |
| Molecular Formula | C₁₆H₁₂O₂ | [2] |
| Molecular Weight | 236.26 g/mol | [2] |
| Monoisotopic Mass | 236.0837 Da | [2] |
| XLogP3 | 3.78 – 4.9 | [2], [3] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Causality Insight: The specific balance of lipophilicity (XLogP3 ~3.78) ensures optimal membrane permeability for live-cell imaging, while the topological polar surface area (26.3 Ų) prevents excessive aggregation in aqueous biological matrices. Furthermore, the π -system is highly sensitive to microenvironmental changes, making it an ideal candidate for electrocatalytic interfaces[4].
Synthetic Methodologies: Self-Validating Protocols
To ensure reproducibility, researchers must employ protocols that inherently validate the success of the reaction at each step. Below are two distinct, field-proven methodologies for synthesizing methyl anthracene-2-carboxylate and its derivatives.
Route A: Classical Fischer Esterification
This is the standard, high-yield methodology for generating the methyl ester from its corresponding carboxylic acid[1].
Step-by-Step Methodology:
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Reagent Preparation: In a dry, round-bottom flask, suspend the starting anthracene-2-carboxylic acid derivative (0.60 mmol) in 80 mL of absolute methanol[1].
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Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the suspension[1].
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Reflux & Equilibrium: Equip the flask with a reflux condenser and heat the mixture to reflux for 20 hours under continuous magnetic stirring[1].
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Solvent Removal: Post-reaction, cool the mixture to room temperature and evaporate the bulk methanol under reduced pressure[1].
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Organic Partitioning: Dilute the concentrated residue with 50 mL of chloroform (CHCl₃)[1].
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Self-Validating Wash (Crucial): Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous sodium chloride (brine)[1].
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Purification: Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and purify via silica gel column chromatography (dichloromethane eluent) to obtain the product in ~78.9% yield[1].
Causality & Validation: Absolute methanol acts as both the reactant and the solvent, driving the reversible Fischer esterification forward via Le Chatelier’s principle. Sulfuric acid is selected because its strong acidity efficiently protonates the carbonyl oxygen, maximizing the electrophilicity of the carboxyl carbon. The NaHCO₃ wash is a critical self-validating step: it neutralizes residual acid and converts unreacted starting material into a water-soluble sodium salt, forcing it into the aqueous layer and ensuring the organic layer contains only the highly pure ester[1].
Route B: Hydride Shift Mediated C–H Bond Functionalization
Recent advancements have demonstrated a novel synthesis of methyl anthracene-2-carboxylate via an intramolecular hydride shift[5][6]. Benzylidene malonates featuring a 2-alkoxyethyl group are treated with a catalytic amount of Al(OTf)₃ (5 mol%) in CH₃CN. This triggers a hydride shift/cyclization to form a tetralin intermediate. A subsequent modified Krapcho decarboxylation (using LiCl, DMSO, and heating under an O₂ atmosphere) seamlessly aromatizes the system to yield the target compound (68% yield)[5][6][7].
Causality: Al(OTf)₃ is specifically chosen for its high Lewis acidity, which efficiently triggers the hydride shift without causing premature elimination of the alkoxy group[7].
Caption: Synthetic routes to methyl anthracene-2-carboxylate via esterification and hydride shift.
Advanced Applications in Bioelectronics & Diagnostics
Electron Mediators in Glucose-Based Biofuel Cells (G-BFCs)
G-BFCs are emerging as sustainable power sources for implantable medical devices, such as self-powering contact lenses and cardiac pacemakers[4][8]. In these systems, efficient electron transfer between the biocatalyst and the electrode is paramount. Derivatives of methyl anthracene-2-carboxylate (specifically 1-pyrene methyl anthracene-2-carboxylate) are utilized as highly efficient electron mediators[4].
Causality: The extended π -conjugation of the anthracene moiety allows for strong π−π stacking interactions with carbon-based electrodes (like buckypaper or multi-walled carbon nanotubes), stably tethering the mediator to the surface without the need for complex covalent functionalization[4]. Concurrently, its tuned redox potential facilitates a rapid electron relay from the biocatalyst (e.g., bilirubin oxidase) to the terminal electron acceptor (oxygen), generating a stable power density (e.g., 8.01 μWcm⁻² in tear solutions)[4].
Caption: Electron transfer cascade in a G-BFC utilizing an anthracene-2-carboxylate mediator.
Fluorescent Boronic Acid Probes for Glucose Sensing
Methyl anthracene-2-carboxylate serves as a critical fluorophore scaffold in the design of reversible, recognition-based boronic acid probes (such as Mc-CDBA) for live-cell glucose imaging[9][10].
Causality: By positioning the methyl ester group at the β -site of the anthracene core, researchers can precisely modulate the internal charge transfer (ICT) state of the fluorophore[9]. When the boronic acid receptors bind to intracellular glucose, the electronic properties of the system shift dramatically, resulting in a massive, quantifiable "turn-on" fluorescence response (F/F₀ = 47.8, LOD = 1.37 μM)[9][10]. The ester group also enhances the probe's biocompatibility and cellular uptake, allowing for real-time monitoring of glucose homeostasis in complex biological matrices, including live zebrafish models[10].
Conclusion
Methyl anthracene-2-carboxylate transcends its traditional role as a simple organic intermediate. Through precise synthetic methodologies like Fischer esterification and hydride-shift aromatization, it can be reliably produced and functionalized. Its unique physicochemical properties—specifically its tunable π -conjugation and balanced lipophilicity—make it an indispensable building block in the development of next-generation bioelectronic power sources and highly sensitive molecular diagnostic probes.
References
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Chemsrc. "CAS#:25308-60-5 | Anthracene-2-carboxylic acid methyl ester". Chemsrc Chemical Database. URL:[Link] (Cited as[3])
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Wang, K., et al. "Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish." Journal of the American Chemical Society, 145(15), 2023. URL:[Link] (Cited as[1],[9],[10])
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Amano, K., et al. "Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C–H Bond Functionalization/Aromatization Sequence." Organic Letters, 26(9), 1824-1827, 2024. URL:[Link] (Cited as[5],[11],[6],[7])
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